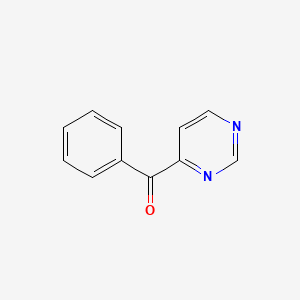

Phenyl(pyrimidin-4-yl)methanone

説明

Structure

3D Structure

特性

IUPAC Name |

phenyl(pyrimidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPUSSPWUGUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218214 | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68027-80-5 | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyrimidine and Ketone Functional Groups in Contemporary Chemical Science

The pyrimidine (B1678525) ring and the ketone functional group are fundamental components in the landscape of modern chemical science, each contributing unique properties that are highly valued in various research and development sectors.

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry. ignited.ingsconlinepress.com It is a vital component of nucleic acids (DNA and RNA), forming the basis for uracil, thymine, and cytosine. ignited.inresearchgate.net This inherent biological relevance has made pyrimidine and its derivatives a focal point for the design of new therapeutic agents. ignited.ingsconlinepress.com The pyrimidine scaffold is present in a wide array of approved drugs, including anticancer agents, antivirals, and antibiotics. researchgate.netmdpi.com Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.comnih.gov Consequently, pyrimidine derivatives have been investigated for a vast range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antihypertensive effects. ignited.innih.govresearchtrend.net

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is another critical element in chemical synthesis and drug design. numberanalytics.comnumberanalytics.com Ketones are highly reactive intermediates and are instrumental in a multitude of organic reactions. numberanalytics.com In the context of medicinal chemistry, the ketone group is considered a "privileged scaffold" due to its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. numberanalytics.com This versatility has led to the incorporation of ketone moieties into numerous successful drugs, including the anti-Alzheimer's agent Donepezil and the HIV protease inhibitor Ritonavir. numberanalytics.com The planar nature of the carbonyl group and its capacity to act as a hydrogen bond acceptor are key features that medicinal chemists exploit to achieve desired biological activity. stereoelectronics.org

An Overview of Aryl Pyrimidinyl Methanone As a Privileged Chemical Motif

The fusion of an aryl group and a pyrimidine (B1678525) ring through a ketone linker gives rise to the aryl(pyrimidinyl)methanone scaffold. This combination results in a "privileged structure," a concept first introduced to describe molecular frameworks that can provide high-affinity ligands for multiple biological targets. acs.orgcambridgemedchemconsulting.com The term "privileged" signifies that these scaffolds are frequently found in bioactive compounds and possess drug-like properties. acs.org

The aryl(pyrimidinyl)methanone motif is considered privileged for several reasons:

Structural Rigidity and Three-Dimensionality: The ketone linker introduces a degree of conformational constraint, which can be advantageous for binding to specific protein pockets. rsc.org The spatial arrangement of the aryl and pyrimidine rings provides a three-dimensional architecture that can be tailored to interact with diverse biological targets. cambridgemedchemconsulting.com

Diverse Interaction Capabilities: The scaffold offers a rich array of potential interactions. The pyrimidine ring can engage in hydrogen bonding and pi-stacking, while the aryl group provides a hydrophobic surface for van der Waals interactions. The ketone's carbonyl oxygen acts as a potent hydrogen bond acceptor. stereoelectronics.orgcambridgemedchemconsulting.com

Synthetic Accessibility: The synthesis of aryl(pyrimidinyl)methanones can often be achieved through established chemical methodologies, allowing for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies. ontosight.aimdpi.com

The strategic combination of the biologically significant pyrimidine ring and the versatile ketone linker makes the aryl(pyrimidinyl)methanone scaffold a highly attractive starting point for the discovery of new chemical entities with potential therapeutic applications.

The Current Research Landscape and Academic Focus on Phenyl Pyrimidin 4 Yl Methanone

Established Synthetic Routes to the this compound Core Structure

The direct synthesis of the this compound core involves creating the ketone group by linking the phenyl and pyrimidin-4-yl moieties or by modifying a precursor that already contains both ring systems.

Direct Carbonyl Formation Approaches

Direct carbonyl formation strategies focus on reactions that construct the ketone bridge between the phenyl and pyrimidine rings. One common approach is the Friedel-Crafts acylation, where a pyrimidine derivative is acylated with a benzoyl group, or conversely, a benzene (B151609) derivative is acylated with a pyrimidine-4-carbonyl group. However, the electron-deficient nature of the pyrimidine ring can make it a poor substrate for classical Friedel-Crafts acylation. Therefore, activated pyrimidine derivatives or alternative coupling strategies are often necessary.

Another powerful method involves the reaction of organometallic reagents. For instance, the treatment of a pyrimidine-4-carbonitrile (B1589050) with a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium, followed by aqueous workup, can yield the desired ketone. This approach is versatile and allows for the introduction of various substituents on the phenyl ring.

Oxidation of a methylene-bridged precursor, phenyl(pyrimidin-4-yl)methane, provides another route. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents, to convert the methylene (B1212753) group to a carbonyl group.

Precursor Functionalization and Transformation Strategies

This strategy involves the modification of a functional group on a precursor that already contains the intact phenyl and pyrimidin-4-yl scaffolds. A primary example is the oxidation of the corresponding secondary alcohol, phenyl(pyrimidin-4-yl)methanol. This alcohol can be prepared via the reduction of a pyrimidine-4-carboxylic acid ester followed by reaction with a phenyl Grignard reagent, or by the reaction of pyrimidine-4-carboxaldehyde with a phenyl Grignard reagent. The subsequent oxidation of the alcohol to the ketone is a standard transformation, often accomplished with high efficiency using reagents like pyridinium (B92312) chlorochromate (PCC), manganese dioxide, or through Swern or Dess-Martin periodinane oxidations.

Syntheses of Complex Aryl(pyrimidinyl)methanone Derivatives

The construction of more complex derivatives often involves building the pyrimidine ring itself as a key step, allowing for the incorporation of diverse functionalities directly onto the heterocyclic core.

Construction of Pyrimidine Ring Systems within Methanone (B1245722) Architectures

These methods start with precursors that already contain the aryl methanone portion and then construct the pyrimidine ring through cyclization or multicomponent reactions. This approach offers significant flexibility in designing complex target molecules.

The Biginelli reaction, a classic multicomponent condensation, is a powerful tool for synthesizing dihydropyrimidinones, which can be precursors to aryl(pyrimidinyl)methanones. wikipedia.orgorganic-chemistry.org The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org To generate an aryl(pyrimidinyl)methanone structure, a 1,3-dicarbonyl compound bearing an aroyl group, such as an aroylpyruvate or dibenzoylmethane, is used. biomedres.ustandfonline.com

For example, the reaction of a methyl aroylpyruvate, an aromatic aldehyde, and urea (or thiourea) can produce methyl 6-aryl-5-aroyl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylates. biomedres.us A study detailed the synthesis of Phenyl(1,4,6-triphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methanone by refluxing dibenzoylmethane, benzaldehyde, and phenylthiourea (B91264) in glacial acetic acid with a catalytic amount of hydrochloric acid. tandfonline.com Subsequent aromatization of the dihydropyrimidine (B8664642) ring, if desired, can be achieved through oxidation to yield the final pyrimidine derivative.

A four-component modification of the Biginelli reaction has also been developed, using acetylacetone, an aromatic aldehyde, thiourea, and dimethyl sulfate (B86663) to create a 5-acetyl-2-methylthio-dihydropyrimidine system. nih.gov This intermediate is designed for further functionalization. nih.gov

Table 1: Examples of Biginelli Reaction for Aryl(pyrimidinyl)methanone Synthesis

| β-Dicarbonyl Component | Aldehyde | Urea/Thiourea Component | Key Product Structure | Reference |

|---|---|---|---|---|

| Dibenzoylmethane | Benzaldehyde | Phenylthiourea | Phenyl(1,4,6-triphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methanone | tandfonline.com |

| Methyl aroylpyruvate | Aromatic aldehydes | Urea/Thiourea | Methyl 5-aroyl-6-aryl-tetrahydropyrimidine-4-carboxylates | biomedres.us |

| Acetylacetone | Aromatic aldehydes | Thiourea (+ Dimethyl sulfate) | 1-(6-Methyl-2-methylsulfanyl-4-phenyl-1,4-dihydro-pyrimidin-5-yl)-ethanone | nih.gov |

The synthesis of the pyrimidine ring can also be achieved through the cyclization of suitably functionalized open-chain precursors. This is a fundamental strategy in heterocyclic chemistry. A common method involves the condensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with a source of the N-C-N fragment, such as amidine or guanidine (B92328).

For instance, an (E)-3-aryl-1-(heterocyclyl)prop-2-en-1-one, which contains the required C-C-C backbone, can be reacted with guanidine nitrate (B79036) in the presence of a base to form the corresponding 2-aminopyrimidine (B69317) derivative. researchgate.net This approach was used to synthesize a series of 6-aryl-4-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyrimidin-2-amines. researchgate.net

Another versatile method involves the cyclocondensation of polyfunctional precursors. For example, the cyclization of compounds derived from the Knoevenagel-Michael reaction has been used to create complex spiro[furo[3,2-c]pyran-2,5'-pyrimidine] scaffolds. researchgate.net While not directly yielding a simple this compound, these advanced cyclization strategies highlight the potential for creating highly substituted and fused pyrimidine systems integrated within a methanone architecture. researchgate.netrsc.org Domino reactions, such as the alkylation-cyclization of propargyl bromides with thiopyrimidinones, offer another efficient route to fused pyrimidine systems like 5H-thiazolo[3,2-a]pyrimidin-5-ones. organic-chemistry.org

Introduction of Phenyl and Other Aryl Substituents

The formation of the crucial carbon-carbon bond between the pyrimidine scaffold and a phenyl or other aryl group is a key step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways are two of the most powerful and widely employed strategies to achieve this transformation.

Transition metal catalysis provides an efficient means for constructing new carbon-carbon bonds that would otherwise be challenging to create. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium or nickel. wikipedia.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction has become a cornerstone of modern organic synthesis for the formation of C-C bonds. libretexts.org It typically involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex. libretexts.org The Suzuki-Miyaura coupling is noted for its mild reaction conditions and the commercial availability and stability of many boronic acids. libretexts.org For the synthesis of this compound analogs, this could involve coupling a pyrimidine derivative bearing a halide or triflate with a phenylboronic acid. Research has shown that pyrimidines are generally excellent substrates for Suzuki coupling reactions. mdpi.com The choice of catalyst, base, and solvent can significantly influence the reaction's success and yield. mdpi.com For instance, studies on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) demonstrated that good yields were achieved using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.com

Negishi Coupling: This powerful cross-coupling method involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of synthesizing this compound, this would entail reacting a halopyrimidine with a phenylzinc reagent. researchgate.net The preparation of the organozinc reagent is a crucial preceding step. researchgate.net The versatility of this reaction has been demonstrated in the total synthesis of complex molecules and is a valuable tool for creating aryl-heteroaryl bonds. wikipedia.org

Nucleophilic aromatic substitution (SNAr) presents an alternative strategy for introducing aryl substituents onto a pyrimidine ring. rsc.org This type of reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the nitrogen atoms within the pyrimidine ring itself. rsc.orgresearchgate.net The reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group, typically a halide. rsc.org For the synthesis of this compound, this could involve the reaction of a halopyrimidine with a phenyl nucleophile, although the direct phenylation via a carbanionic phenyl species is less common than using organometallic reagents. More frequently, an amine or other nucleophile is attached to the pyrimidine ring via SNAr. For example, studies have shown the efficient substitution of chlorine atoms on nitrogen-containing fused heterocycles by primary and secondary amines in environmentally friendly solvents like PEG-400. nih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of these synthetic reactions is crucial for optimizing reaction conditions, predicting outcomes, and developing new methodologies.

The catalytic cycle of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgillinois.edu

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the halopyrimidine, forming a higher-valent organometallic intermediate. libretexts.org

Transmetalation: The aryl group from the organometallic partner (e.g., phenylboronic acid or phenylzinc) is transferred to the metal center of the catalyst, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups (the pyrimidinyl and phenyl moieties) couple and are eliminated from the metal center, forming the desired product and regenerating the active catalyst. libretexts.org

In SNAr reactions, the pathway involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the leaving group to restore aromaticity. mdpi.com

The direct observation and characterization of reaction intermediates can provide invaluable insight into the reaction mechanism. Techniques such as NMR spectroscopy and mass spectrometry are often employed to identify these transient species. nih.gov For example, in the synthesis of imatinib (B729) analogs, intermediates such as azide-PAP and triazole-PAP were successfully synthesized and characterized. mdpi.com The isolation and structural analysis of these intermediates confirm the proposed reaction pathway and can help to troubleshoot unexpected reaction outcomes. mdpi.com

Sustainable and Advanced Synthetic Approaches

Modern organic synthesis places a strong emphasis on the development of sustainable and efficient methodologies. This includes the use of greener solvents, reducing the number of synthetic steps (e.g., through one-pot reactions), and employing more environmentally benign reagents. nih.govorganic-chemistry.org For instance, the use of water as a solvent in Suzuki-Miyaura couplings and the development of microwave-assisted synthesis are significant advancements toward more sustainable chemical processes. researchgate.net One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer increased efficiency and reduced waste. organic-chemistry.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment and Connectivity Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons of the phenyl and pyrimidine rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atoms in the pyrimidine ring.

Based on data from analogous structures, the protons of the phenyl ring are anticipated to appear as a multiplet in the aromatic region, typically between δ 7.4 and 8.2 ppm. The protons ortho to the carbonyl group are expected to be deshielded and resonate at a lower field compared to the meta and para protons.

For the pyrimidine ring, the proton at the C2 position is expected to be the most deshielded due to the adjacent nitrogen atoms, likely appearing as a singlet at a very low field, potentially above δ 9.0 ppm. The protons at the C5 and C6 positions would also be in the aromatic region, with their exact chemical shifts and coupling patterns depending on their electronic environment. For comparison, in related pyrimidine derivatives, protons on the pyrimidine ring have been observed at various chemical shifts, often in the range of δ 7.0 to 9.2 ppm sci-hub.se.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl (ortho) | ~ 7.8 - 8.2 | Multiplet |

| Phenyl (meta, para) | ~ 7.4 - 7.7 | Multiplet |

| Pyrimidinyl H-2 | > 9.0 | Singlet |

| Pyrimidinyl H-5 | ~ 7.5 - 7.9 | Doublet of Doublets |

Note: These are predicted values based on general principles and data from similar structures.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of δ 190-200 ppm.

The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbon attached to the carbonyl group will be the most deshielded among the phenyl carbons. The carbons of the pyrimidine ring will also appear in the aromatic region, with the carbons adjacent to the nitrogen atoms (C2, C4, and C6) being significantly deshielded. In similar heterocyclic systems, pyrimidine carbon signals have been observed between δ 110 and 170 ppm tandfonline.commdpi.comnih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~ 190 - 200 |

| Phenyl (C-ipso) | ~ 135 - 140 |

| Phenyl (C-ortho) | ~ 128 - 132 |

| Phenyl (C-meta) | ~ 127 - 130 |

| Phenyl (C-para) | ~ 130 - 135 |

| Pyrimidinyl C-2 | ~ 155 - 160 |

| Pyrimidinyl C-4 | ~ 160 - 165 |

| Pyrimidinyl C-5 | ~ 120 - 125 |

Note: These are predicted values based on general principles and data from similar structures.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

While specific 2D NMR data for this compound is not available in the reviewed literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments of proton and carbon signals. COSY spectra would establish the connectivity between adjacent protons, particularly within the phenyl and pyrimidine rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal long-range correlations (2-3 bonds), which would be crucial for connecting the phenyl and pyrimidinyl moieties through the carbonyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For similar aromatic ketones, this peak typically appears in the region of 1650-1680 cm⁻¹ nih.gov.

Other characteristic absorptions would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings (in the 1400-1600 cm⁻¹ region), and various C-H bending vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Carbonyl C=O Stretch | 1650 - 1680 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |

Note: These are predicted values based on general principles and data from similar structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound (C₁₁H₈N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.19 g/mol ).

Electron ionization (EI) would likely induce fragmentation of the molecule. The most probable fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group. This could lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a pyrimidin-4-yl radical, or a phenyl radical and a pyrimidin-4-ylcarbonyl cation. Further fragmentation of the pyrimidine ring could also occur.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₁H₈N₂O]⁺ | 184 |

| Benzoyl cation | [C₆H₅CO]⁺ | 105 |

| Phenyl cation | [C₆H₅]⁺ | 77 |

Note: These are predicted values based on general principles and data from similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system formed by the phenyl ring, the carbonyl group, and the pyrimidine ring will give rise to intense π → π* transitions, likely in the range of 240-280 nm. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected at a longer wavelength, potentially around 300-330 nm. The exact position and intensity of these bands can be influenced by the solvent polarity. Studies on similar pyrimidine-containing compounds have shown absorption maxima in these regions mdpi.com.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 240 - 280 | High |

Note: These are predicted values based on general principles and data from similar structures.

Chemical Reactivity and Mechanistic Aspects of Aryl Pyrimidinyl Methanone Compounds

Reactivity at the Methanone (B1245722) Carbonyl Center (e.g., Hydrolysis)

The carbonyl group in phenyl(pyrimidin-4-yl)methanone represents a significant site of reactivity, primarily due to the electrophilicity of the carbonyl carbon. This electrophilicity is a consequence of the polarization of the carbon-oxygen double bond, which is further amplified by the electron-withdrawing effects of the attached pyrimidine (B1678525) and phenyl rings. This makes the carbonyl carbon susceptible to attack by nucleophiles.

One of the fundamental reactions occurring at this center is hydrolysis, which can proceed under either acidic or basic conditions to yield pyrimidine-4-carboxylic acid and benzene (B151609). Under acidic catalysis, the carbonyl oxygen is protonated, which enhances the electrophilic character of the carbonyl carbon, facilitating the attack of a water molecule. In a basic medium, the reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

The general reactivity of this carbonyl center allows for a variety of other transformations. For instance, reduction of the ketone using agents like sodium borohydride (B1222165) can yield the corresponding secondary alcohol, phenyl(pyrimidin-4-yl)methanol.

Electrophilic and Nucleophilic Sites within the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property significantly influences its reactivity, rendering the carbon atoms within the ring susceptible to nucleophilic attack. The positions ortho and para to the nitrogen atoms (C-2, C-4, and C-6) are particularly electron-poor. In this compound, the attachment of the benzoyl group at the C-4 position further withdraws electron density, enhancing the ring's susceptibility to nucleophiles.

Consequently, the pyrimidine moiety is prone to nucleophilic aromatic substitution reactions, especially at the C-2 and C-6 positions. Strong nucleophiles can attack these sites, leading to the formation of substituted pyrimidine derivatives. Conversely, the electron-deficient nature of the pyrimidine ring makes it generally unreactive towards electrophilic aromatic substitution, which would require harsh reaction conditions to proceed.

Influence of Substituent Effects on Reactivity and Selectivity

The introduction of substituents on either the phenyl or the pyrimidine ring can profoundly modulate the reactivity and selectivity of reactions involving aryl(pyrimidinyl)methanones. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, plays a critical role.

Substituent Effects on the Phenyl Ring:

| Substituent Type on Phenyl Ring | Example | Effect on Carbonyl Carbon | Impact on Reactivity towards Nucleophiles |

| Electron-Donating Group | -OCH₃, -CH₃ | Decreases electrophilicity | Decreases rate of nucleophilic attack |

| Electron-Withdrawing Group | -NO₂, -Cl | Increases electrophilicity | Increases rate of nucleophilic attack |

Substituent Effects on the Pyrimidine Ring:

Transformation Pathways and Derivatization Potential

The presence of multiple reactive sites in this compound opens up diverse transformation pathways, enabling the synthesis of a wide range of derivatives. This derivatization potential is significant for creating new molecules with tailored properties.

Key synthetic transformations include:

Carbonyl Group Reductions: The ketone functionality can be readily reduced to a secondary alcohol, creating a new chiral center and a handle for further functionalization.

Nucleophilic Additions: The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group leads to the formation of tertiary alcohols, allowing for the introduction of various organic moieties.

Pyrimidine Ring Functionalization: The susceptibility of the pyrimidine ring to nucleophilic attack allows for the introduction of a variety of functional groups, such as amines, alkoxides, and thiols, at specific positions.

Cross-Coupling Reactions: The pyrimidine ring, if appropriately substituted with a leaving group like a halogen, can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

These transformation pathways underscore the versatility of this compound as a scaffold for the development of new chemical entities.

Structure Activity Relationship Sar Studies in Chemical Probe and Ligand Design

Systematic Chemical Modifications of the Aryl(pyrimidinyl)methanone Scaffold

Systematic chemical modifications of the aryl(pyrimidinyl)methanone core structure are fundamental to understanding and optimizing its potential as a biologically active agent. Research in this area, while not always focused on the unsubstituted parent compound, provides valuable insights into the structure-activity relationships (SAR) of this class of molecules.

The aryl(pyrimidinyl)methanone scaffold can be systematically modified at several key positions to explore the chemical space and its effect on biological activity. These modifications typically involve:

Modification of the Pyrimidine (B1678525) Ring: The pyrimidine ring itself offers several positions for substitution. Introducing small alkyl groups, halogens, or amines can modulate the ring's basicity and its potential for hydrogen bonding interactions with target proteins.

Alterations to the Ketone Linker: The carbonyl group of the methanone (B1245722) linker is a key hydrogen bond acceptor. While less frequently modified, its replacement with other functional groups can have a profound impact on the molecule's conformational flexibility and its ability to interact with target residues.

A study on related pyrimidine derivatives as potential EGFR and VEGFR-2 inhibitors demonstrated that even subtle changes, such as the introduction of a methoxy (B1213986) group on the phenyl ring, can significantly influence inhibitory activity. This highlights the importance of systematic exploration of the substituent patterns on the aryl ring.

Impact of Structural Variations on Molecular Recognition and Binding Affinity (via in silico methods)

In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and understanding how structural variations in the aryl(pyrimidinyl)methanone scaffold affect molecular recognition and binding affinity. These computational approaches provide a detailed view of the ligand-protein interactions at the atomic level.

Molecular docking studies can predict the preferred binding pose of a ligand within the active site of a target protein. For the aryl(pyrimidinyl)methanone scaffold, these studies can reveal key interactions, such as:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group are potential hydrogen bond acceptors, while substituents with hydroxyl or amino groups can act as hydrogen bond donors.

π-π Stacking: The aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Hydrophobic Interactions: The phenyl ring and any alkyl substituents can form hydrophobic interactions with nonpolar residues in the target's active site.

For instance, in silico analysis of pyrazolo[3,4-d]pyrimidine derivatives has shown that specific substitutions can lead to favorable binding affinities with target kinases. These studies help in rationalizing the observed biological activities and guide the design of new analogs with improved potency. The predicted binding energies from these simulations can be correlated with experimentally determined inhibitory concentrations (IC₅₀) to build robust SAR models.

Rational Design Strategies for Modulating Interactions with Molecular Targets

Rational design strategies aim to systematically modify a lead compound to enhance its affinity, selectivity, and pharmacokinetic properties. For the aryl(pyrimidinyl)methanone scaffold, these strategies are often guided by the structural information obtained from X-ray crystallography of ligand-protein complexes or from in silico modeling.

One common strategy is structure-based drug design , where the three-dimensional structure of the target protein is used to design ligands that fit snugly into the binding site and make optimal interactions. For example, if a binding pocket contains a specific hydrogen bond donor, a nitrogen atom could be strategically placed in the pyrimidine ring to act as an acceptor.

Another approach is ligand-based drug design , which is employed when the structure of the target is unknown. This strategy relies on the analysis of the SAR of a series of known active compounds. By identifying the common pharmacophoric features—the essential steric and electronic properties required for activity—new molecules with potentially higher affinity can be designed.

The development of potent and selective inhibitors often involves a "hybrid" approach, combining elements from different known inhibitors to create novel scaffolds with improved properties. This strategy has been successfully used in the design of kinase inhibitors, where fragments from different inhibitor classes are combined to generate new chemical entities with enhanced activity and selectivity.

Conformational Analysis and Its Role in SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of the phenyl(pyrimidin-4-yl)methanone scaffold helps to understand its preferred shape in solution and how this shape influences its interaction with a biological target.

The key rotatable bond in this compound is the one connecting the phenyl ring to the carbonyl group and the one connecting the carbonyl group to the pyrimidine ring. The relative orientation of these two rings is crucial for fitting into a binding pocket.

The conformation of diaryl methanones is influenced by the steric and electronic effects of the substituents on the rings. The molecule will adopt a conformation that minimizes steric clashes and maximizes favorable electronic interactions. The flexibility of the molecule can also play a role; a more rigid molecule may have a higher affinity for its target if its low-energy conformation matches the bioactive conformation, but it may also be less able to adapt to different binding sites.

Applications in Chemical Biology and Advanced Materials

Development of Chemical Probes for Molecular Interaction Studies

The inherent properties of the phenyl(pyrimidin-4-yl)methanone structure make it an excellent foundation for the development of chemical probes designed to investigate complex molecular interactions.

The this compound scaffold serves as a multifunctional building block in synthetic chemistry. The pyrimidine (B1678525) ring can be readily functionalized, allowing for the attachment of various chemical moieties, such as reporter tags, affinity labels, or groups that enhance solubility or cell permeability. This synthetic tractability enables the creation of tailored probes for specific biological questions. For instance, derivatives can be designed to target particular cellular compartments or to possess specific binding affinities for a protein of interest, transforming the core structure into a precision tool for molecular exploration.

A significant application of the this compound core lies in photoaffinity labeling, a powerful technique to map out and capture transient biological interactions. The benzophenone (B1666685) group within the molecule is the key to this application.

Benzophenones are a class of photo-reactive reagents that can be activated by UV light, typically in the 350-360 nm range. nih.gov Upon activation, the benzophenone transitions to a triplet-state diradical (a reactive ketyl radical). nih.gov This highly reactive species can then covalently bind to nearby molecules, preferentially inserting into C-H bonds to form a stable C-C bond. nih.gov This process allows for the permanent "tagging" of interacting partners, such as proteins or nucleic acids, which can then be isolated and identified using analytical techniques like mass spectrometry.

This "benzophenone tagging" strategy is widely used to:

Identify the direct binding partners of a small molecule or drug.

Map the binding site of a ligand on its target protein.

Study protein-protein interactions within their native cellular environment. nih.gov

The this compound scaffold provides a ready-to-use benzophenone photophore, which can be incorporated into more complex molecules to probe these interactions. The stability of the covalent bond formed ensures that even weak or transient interactions can be captured for subsequent analysis. nih.gov

Scaffolds for Enzyme and Receptor Ligand Design (focus on chemical interactions)

The pyrimidine ring is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. The this compound framework combines this privileged heterocycle with a phenyl ring, providing a rigid scaffold that can be elaborated to design potent and selective ligands for various enzymes and receptors. The design of these ligands focuses on exploiting specific chemical interactions within the target's binding site.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core is a key feature in many kinase inhibitors.

Research has shown that derivatives incorporating the pyrimidine scaffold can act as potent kinase inhibitors. For example, a series of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives were developed as selective inhibitors for the class III receptor tyrosine kinase family. nih.govresearchgate.net Molecular modeling of these compounds revealed key interactions within the kinase binding site, including hydrogen bonds formed by the urea (B33335) and pyrimidine nitrogens, which are crucial for their inhibitory activity. nih.gov

In another study, 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and showed potent activity against the human chronic myeloid leukemia (CML) cell line K562. nih.gov The most promising compound from this series, which featured a morpholinopropyl amino group on the pyrimidine ring, exhibited an IC₅₀ value of 0.038 μM and was found to reduce the phosphorylation of proteins in the PI3K/Akt signaling pathway. nih.gov Similarly, analogues of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone have been designed as anti-tubulin polymerization agents that bind to the colchicine-binding site of tubulin, demonstrating the versatility of the pyrimidine-methanone scaffold. nih.gov

| Compound Series | Target | Key Activity | Reference |

|---|---|---|---|

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives | Class III Receptor Tyrosine Kinases | Selectively targeted members of the kinase family, with promising in vitro and in vivo antitumor activity. | nih.govresearchgate.net |

| 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | PI3K/Akt signaling pathway | Potent activity against K562 CML cell line (IC₅₀: 0.038 μM) and induced apoptosis. | nih.gov |

| (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues | Tubulin | Inhibited tubulin polymerization by binding to the colchicine-binding site (IC₅₀ of 4.1 ± 0.1 μM for the most potent compound). | nih.gov |

The utility of the this compound scaffold extends beyond kinases to other important enzyme targets.

Monoacylglycerol Lipase (MAGL): MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases and cancer. A virtual screening study identified a novel phenyl(piperazin-1-yl)methanone derivative as a reversible MAGL inhibitor with an IC₅₀ value of 6.1 µM. nih.gov Molecular modeling showed that the carbonyl group of the ligand forms hydrogen bonds with residues A51 and M123 in the enzyme's active site, while surrounding lipophilic residues interact favorably with the inhibitor. nih.gov This discovery highlights the potential of the phenyl-methanone scaffold for developing new, reversible MAGL inhibitors. nih.gov

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol and is a target for metabolic diseases. While direct inhibitors based on the this compound structure are not prominently featured in the provided context, the broader class of pyrimidine-containing molecules has been explored for this target. For instance, a novel selective 11β-HSD1 inhibitor, KR-67607, was shown to be effective in a model of dry eye syndrome by inhibiting pro-inflammatory cytokine expression. nih.gov This indicates the general applicability of pyrimidine-based structures in designing enzyme modulators for a wide range of therapeutic targets.

Integration into Functional Materials (e.g., Optical Properties, Fluorophores)

The combination of aromatic and heterocyclic rings in this compound provides a platform for the development of advanced functional materials with unique optical properties. The extended π-conjugated system can give rise to fluorescence and other photochemical behaviors.

A study detailing the synthesis of a complex hybrid molecule, 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one, noted that such compounds could be useful as potential materials with biological activities or photochemical properties like fluorescence. mdpi.com The fusion of multiple ring systems, including a thieno[2,3-d]pyrimidine (B153573) moiety, creates a large, planar structure conducive to strong intramolecular charge transfer, which is often a prerequisite for fluorescence. The synthesis of this material was efficiently achieved using an iron(III) chloride-silica gel catalyst, demonstrating a practical route to these potentially fluorescent compounds. mdpi.com The investigation of such molecules opens avenues for their use as fluorescent probes, sensors, or components in organic light-emitting diodes (OLEDs).

Emerging Research Avenues and Future Perspectives for Phenyl Pyrimidin 4 Yl Methanone

Synergistic Integration of Computational and Experimental Methodologies

A prominent trend in the exploration of phenyl(pyrimidin-4-yl)methanone derivatives is the deep integration of computational (in silico) design with experimental synthesis and validation. This synergy accelerates the discovery of novel compounds with desired properties by prioritizing synthetic efforts on molecules with the highest predicted potential, thereby saving significant time and resources.

Researchers frequently employ a variety of computational tools to guide the design process. Molecular docking studies are used to predict the binding modes and affinities of designed ligands within the active sites of target proteins, such as kinases or enzymes. nih.govbiotech-asia.orgmdpi.commdpi.com This allows for the rational design of modifications to the core scaffold to enhance interactions with key amino acid residues. For instance, in the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, molecular docking is used to ensure new pyrimidine (B1678525) derivatives fit optimally into the ATP binding site. nih.goveurekaselect.com

Beyond simple docking, more advanced techniques like fragment-based drug design (FBDD) are utilized to construct novel molecules. nih.govrsc.org In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also crucial for early-stage filtering of candidates, identifying molecules with favorable pharmacokinetic profiles and low potential for toxicity before they are ever synthesized. nih.govmdpi.comnih.gov

The insights gained from these computational analyses are then translated into practice through chemical synthesis. The synthesized compounds are subsequently subjected to rigorous experimental validation, typically involving in vitro assays to measure their biological activity, such as cytotoxicity against cancer cell lines or inhibition of specific enzymes. eurekaselect.comnih.govnih.gov This iterative cycle of computational design, synthesis, and experimental testing allows for the rapid refinement of structure-activity relationships (SAR), guiding the development of increasingly potent and selective compounds based on the this compound scaffold. nih.gov

| Methodology | Application in this compound Derivative Research | Key Outcomes |

|---|---|---|

| Molecular Docking | Predicting binding interactions of pyrimidine derivatives with target proteins (e.g., EGFR, FAAH, Bcl-2). nih.govbiotech-asia.orgmdpi.com | Rational design of potent inhibitors; elucidation of binding modes. |

| Fragment-Based Drug Design (FBDD) | Designing novel series of inhibitors by combining molecular fragments with the core scaffold. nih.govrsc.org | Development of novel chemical series with desired biological activity. |

| In Silico ADMET Prediction | Screening designed molecules for drug-likeness, pharmacokinetic properties, and potential toxicity. nih.govmdpi.comnih.gov | Early elimination of candidates with poor profiles; prioritization of promising compounds. |

| Experimental Synthesis | Chemical synthesis of computationally designed target molecules. nih.govnih.govnih.gov | Provision of physical compounds for biological testing. |

| In Vitro Biological Assays | Measuring the cytotoxic effects on cancer cell lines or inhibitory activity against specific enzymes. nih.goveurekaselect.comnih.gov | Validation of computational predictions; determination of potency and selectivity. |

Exploration of Novel Synthetic Routes and Reactivity Patterns

The advancement of research into this compound and its analogues is critically dependent on the development of efficient and versatile synthetic methodologies. Classical and modern synthetic organic chemistry techniques are continuously being explored to access novel derivatives and understand the core's reactivity.

Established methods for constructing the pyrimidine ring, such as the Pinner and Biginelli reactions, remain relevant. biotech-asia.orgmdpi.com The Pinner synthesis, for example, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidines from an aldehyde, a β-ketoester, and urea (B33335), which can be precursors to more complex pyrimidine systems. biotech-asia.orgnih.gov Another foundational approach is the Claisen-Schmidt condensation, used to synthesize α,β-unsaturated ketones (chalcones) which can then undergo cyclization with urea or similar reagents to form the pyrimidine ring. biotech-asia.orgnih.gov

More direct routes to pyrimidinyl ketones involve the reaction of organometallic reagents, such as Grignard reagents, with pyrimidine precursors like pyrimidinecarbonitriles or activated pyrimidyl esters. clockss.orgresearchgate.net For example, the reaction of pyrimidinecarbonitriles with Grignard reagents can yield the desired ketones in good yield, providing a direct method to attach the phenylmethanone moiety to the ring. clockss.org

Research into the reactivity of the this compound scaffold itself is also a key avenue. The pyrimidine ring is electron-deficient, which influences its reactivity. Studies on related structures, such as 2-sulfonylpyrimidines, demonstrate that the pyrimidine ring can activate leaving groups for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This inherent reactivity allows for the late-stage functionalization of the pyrimidine core, enabling the introduction of diverse substituents to fine-tune the molecule's properties. Understanding these reactivity patterns is crucial for designing synthetic routes that can generate libraries of analogues for biological screening. nih.gov

Advancements in Chemical Probe Design and Molecular Tool Development

The this compound scaffold serves as an excellent starting point for the development of chemical probes and molecular tools to investigate biological systems. nih.gov Its structural features allow it to be adapted to bind to a wide range of biological targets with high affinity and specificity, making it a valuable tool for interrogating protein function.

Derivatives of this scaffold have been successfully developed as potent inhibitors for various enzymes, acting as probes to study their roles in cellular pathways. For example, analogues have been designed as anti-tubulin polymerization agents, which can be used to study microtubule dynamics in cell division and cancer. nih.gov Similarly, derivatives have been created to inhibit protein kinases like EGFR, providing tools to investigate signaling pathways involved in cell proliferation and cancer. nih.govnih.govtandfonline.com The design of such probes often involves structure-based methods to achieve high selectivity for the target protein over other related proteins, which is critical for their utility as research tools.

Beyond enzyme inhibitors, the scaffold is being incorporated into other types of molecular tools. For instance, a pyrimidine-based reagent, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP), has been developed for stable-isotope labeling in quantitative proteomics. researchgate.net This reagent specifically labels cysteine residues in proteins, allowing for accurate quantification using mass spectrometry. This application highlights the versatility of the pyrimidine core in chemical biology, extending its use beyond traditional inhibitor design. The development of such tools is essential for advancing our understanding of complex biological processes at the molecular level.

| Derivative Class | Application as Probe/Tool | Biological Target/System Studied |

|---|---|---|

| (2-(Phenylamino)thieno[3,2-d]pyrimidin-4-yl)methanones | Inhibitor Probe | Tubulin polymerization and microtubule dynamics. nih.gov |

| 2-(Pyrimidin-4-yl)oxazole-4-carboxamides | Selective Kinase Inhibitor | EGFR signaling pathways in cancer cells. nih.gov |

| Aryl furano pyrimidines | Antiviral Agent | Varicella-zoster virus (VZV) replication. dntb.gov.ua |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP) | Stable-Isotope Labeling Reagent | Quantitative analysis of cysteine-containing proteins via mass spectrometry. researchgate.net |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Antiproliferative Probe | Cell growth and viability in various human cancer cell lines. researchgate.netpreprints.org |

Q & A

Q. What are the most efficient synthetic routes for preparing phenyl(pyrimidin-4-yl)methanone and its derivatives?

The synthesis of this compound derivatives often employs multicomponent cyclocondensation reactions. For example, a three-component reaction involving β-diketones, arylaldehydes, and guanidine derivatives under reflux conditions in ethanol yields pyrimidine scaffolds with high regioselectivity . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst) is critical for improving yields. For instance, using sodium borohydride in tetrahydrofuran (THF) at 0–5°C selectively reduces ketone intermediates to secondary alcohols, which can be reoxidized to ketones under controlled conditions . X-ray crystallography and NMR spectroscopy are essential for confirming regiochemistry and purity .

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

Contradictions in spectral data (e.g., overlapping signals in -NMR) are addressed through advanced techniques:

- 2D NMR (COSY, HSQC) : Resolves proton-proton coupling and carbon-proton correlations, particularly for distinguishing aromatic protons in substituted pyrimidine rings .

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for derivatives like (2-imino-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, with mass accuracy ≤2 ppm .

Q. What are the typical reaction pathways for functionalizing the pyrimidine ring in this compound?

Key reactions include:

- Nucleophilic substitution : Introduction of amino or alkoxy groups at the C2/C4 positions using amines or alcohols under basic conditions .

- Electrophilic aromatic substitution : Bromination or nitration at the C5 position of the pyrimidine ring using Br/FeBr or HNO/HSO .

- Cross-coupling (Suzuki, Sonogashira) : Enables aryl/alkynyl group incorporation at the C6 position using Pd catalysts .

Advanced Research Questions

Q. How do substituent effects on the phenyl or pyrimidine rings influence biological activity in anticancer studies?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., CF, NO) : Enhance tubulin polymerization inhibition by stabilizing hydrophobic interactions with the colchicine binding site. For example, (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives show IC values <100 nM in MCF-7 cells .

- Bulky substituents (e.g., 4-methylpiperazine) : Improve solubility and blood-brain barrier penetration, as seen in BRD9 inhibitors like BAY-885 .

- Data contradiction : Some derivatives with para-substituted halogens exhibit reduced potency despite increased lipophilicity, suggesting steric hindrance at the target site .

Q. What computational strategies are used to predict the binding modes of this compound derivatives to biological targets?

- Docking simulations (AutoDock Vina, Glide) : Predict interactions with tubulin or kinase domains. For example, Gaussian-optimized geometries of (2-imino-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone align with experimental tubulin inhibition data .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., with β-tubulin Thr179) .

- Quantum mechanical (QM) calculations : Determine charge distribution in the methanone group, correlating with electrophilic reactivity in kinase inhibitors .

Q. How can contradictory results in biological assays (e.g., IC50_{50}50 variability) be systematically addressed?

- Assay standardization : Use consistent cell lines (e.g., MDA-MB-231 for breast cancer) and control compounds (e.g., paclitaxel for tubulin assays) .

- Metabolic stability testing : Evaluate cytochrome P450-mediated degradation using liver microsomes to explain discrepancies between in vitro and in vivo data .

- Crystallographic validation : Resolve conflicting SAR conclusions by comparing co-crystal structures of active vs. inactive derivatives .

Methodological Challenges and Solutions

Q. What strategies optimize the synthesis of enantiomerically pure this compound derivatives?

Q. How are reaction intermediates characterized in complex multicomponent syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。